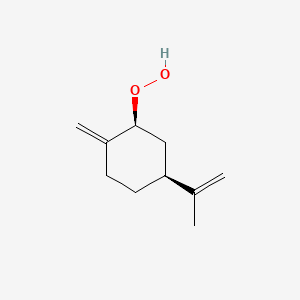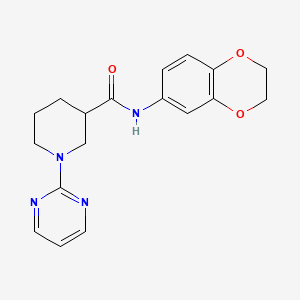
4'-Methylthiopropranolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methylthiopropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methylthio group at the 4’ position of the naphthalene ring, which significantly alters its physicochemical properties and pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylthiopropranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-methylthio-1-naphthol.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure 4’-Methylthiopropranolol.
Industrial Production Methods
Industrial production of 4’-Methylthiopropranolol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methylthiopropranolol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent compound, propranolol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propranolol.
Substitution: Nitrated or halogenated derivatives of 4’-Methylthiopropranolol.
Aplicaciones Científicas De Investigación
4’-Methylthiopropranolol has several scientific research applications:
Pharmacological Studies: It is used to study the effects of structural modifications on the pharmacological activity of beta-adrenergic antagonists.
Cardiovascular Research: The compound is investigated for its cardiovascular effects, including vasodilation and anti-aggregatory properties.
Metabolic Studies: Research on its metabolism and pharmacokinetics provides insights into the behavior of beta-blockers in the body.
Drug Development: It serves as a lead compound for developing new beta-adrenergic antagonists with improved efficacy and reduced side effects.
Mecanismo De Acción
4’-Methylthiopropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The presence of the methylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This modification also affects its binding affinity and selectivity for beta-adrenergic receptors . The compound inhibits the action of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist.
4’-Hydroxypropranolol: A metabolite of propranolol with a hydroxyl group at the 4’ position.
4’-Methoxypropranolol: A derivative with a methoxy group at the 4’ position.
Uniqueness
4’-Methylthiopropranolol is unique due to the presence of the methylthio group, which significantly alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its lipophilicity, leading to better membrane penetration and altered receptor binding characteristics . These changes result in distinct pharmacological effects compared to other derivatives .
Propiedades
Número CAS |
73315-35-2 |
|---|---|
Fórmula molecular |
C17H23NO2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2S/c1-12(2)18-10-13(19)11-20-16-8-9-17(21-3)15-7-5-4-6-14(15)16/h4-9,12-13,18-19H,10-11H2,1-3H3 |
Clave InChI |
BWLHQACTUPVMMP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
Sinónimos |
4'-methylthiopropranolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)

![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)

![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1202104.png)




